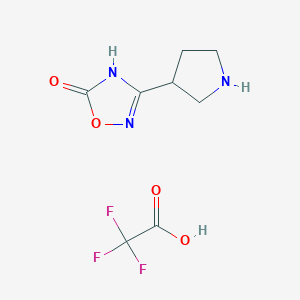

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Description

GPBAR1 Agonism and Bile Acid Receptor Signaling Modulation

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid functions as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1), a class A G-protein-coupled receptor critical for regulating glucose homeostasis, energy expenditure, and inflammation. Structural studies reveal that the oxadiazole ring and pyrrolidine moiety form hydrogen bonds with key residues in GPBAR1’s orthosteric binding pocket, including Glu169, Asn93, and Tyr240. These interactions stabilize the receptor’s active conformation, triggering intracellular cAMP accumulation and downstream signaling cascades.

In vitro assays demonstrate that this compound induces pro-glucagon mRNA expression in enteroendocrine L-cells at levels comparable to the endogenous agonist taurolithocholic acid (TLCA), with an EC~50~ of 3.5 μM and 115% efficacy relative to TLCA. This activity aligns with GPBAR1’s role in stimulating glucagon-like peptide-1 (GLP-1) secretion, a mechanism relevant for treating type 2 diabetes and obesity. Unlike steroidal bile acid derivatives, the compound’s rigid oxadiazole core prevents promiscuous activation of other bile acid receptors, as confirmed by computational docking and molecular dynamics simulations.

Table 1: GPBAR1 Activation Profile of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic Acid

| Parameter | Value |

|---|---|

| EC~50~ (GPBAR1) | 3.5 μM |

| Efficacy vs. TLCA | 115% |

| Key Binding Residues | Glu169, Asn93, Tyr240 |

Selectivity Profiling Against Nuclear Hormone Receptors (Farnesoid X Receptor, Liver X Receptor α/β, Pregnane X Receptor)

The compound exhibits >100-fold selectivity for GPBAR1 over the nuclear hormone receptors farnesoid X receptor (FXR), liver X receptor α/β (LXRα/β), and pregnane X receptor (PXR). Transactivation assays in HepG2 cells show no agonistic or antagonistic activity at 10 μM concentrations against these targets:

Table 2: Nuclear Hormone Receptor Selectivity Profile

| Receptor | % Activation at 10 μM | Antagonistic Efficacy |

|---|---|---|

| FXR | 0% | 0% inhibition |

| LXRα | 0% | 0% inhibition |

| LXRβ | 0% | 0% inhibition |

| PXR | 0% | 0% inhibition |

This selectivity stems from structural differences in the ligand-binding domains. For example, FXR requires a sterol-binding pocket that accommodates bile acids like chenodeoxycholic acid (CDCA), whereas the compound’s planar oxadiazole-pyrrolidine system cannot adopt the folded conformation needed for FXR engagement. Molecular dynamics simulations further confirm the absence of stable interactions with LXRα/β or PXR.

Cross-Reactivity Analysis with Peroxisome Proliferator-Activated Receptor Family Isoforms

The compound’s selectivity extends to the peroxisome proliferator-activated receptor (PPAR) family, showing no activation of PPARα or PPARγ at concentrations up to 10 μM. Competitive binding assays reveal an IC~50~ > 50 μM for both isoforms, contrasting sharply with PPARγ agonists like rosiglitazone (IC~50~ = 0.03 μM). This selectivity is attributed to the lack of a carboxylate group or hydrophobic tail, which are essential for PPAR ligand-receptor hydrogen bonding and van der Waals interactions.

Table 3: PPAR Isoform Cross-Reactivity Data

| PPAR Isoform | % Activation at 10 μM | IC~50~ (μM) |

|---|---|---|

| PPARα | 0% | >50 |

| PPARγ | 0% | >50 |

Properties

IUPAC Name |

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUGAZAXRJYNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411255-45-1 | |

| Record name | 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxamic acid precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cyclocondensation of Amidoximes with Activated Carboxylic Acids

-

Example : Reaction of tert-butylamidoxime with 4-aminobenzoic acid in the presence of p-toluenesulfonic acid (PTSA)–ZnCl₂ generates nitrile oxide intermediates, which undergo 1,3-dipolar cycloaddition to form 3,5-disubstituted oxadiazoles .

-

Conditions : Pyridine or 1,4-dioxane as solvents, with BF₃·OEt₂ or Lewis acid catalysts .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring can be introduced via palladium-catalyzed cross-coupling or cycloaddition reactions :

Suzuki-Miyaura Coupling

-

Substrates : Pyrrolidine-3-ylboronic acid derivatives and halogenated oxadiazoles.

1,3-Dipolar Cycloaddition

-

Example : Reaction of pyrrolidin-2-ylidene acetate with nitrolic acids in benzene yields fused oxadiazole-pyrrolidine systems .

Salt Formation with Trifluoroacetic Acid

The trifluoroacetate counterion is introduced during purification:

-

Process : Protonation of the free base (e.g., 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one) with trifluoroacetic acid in dichloromethane or dioxane .

Key Reaction Data

Stability and Reactivity

Scientific Research Applications

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that inhibit enzyme activity. Additionally, the trifluoroacetic acid moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₁₀F₃N₃O₄ (as per Enamine Ltd, ).

- Molecular Weight : 269.18 g/mol.

- Structural Features : The oxadiazole core provides metabolic stability, while the pyrrolidine moiety may enhance solubility or biological interactions. TFA contributes to acidity and facilitates purification .

This compound is likely employed as a building block in pharmaceutical or agrochemical research, leveraging the oxadiazole’s bioisosteric properties and TFA’s role in synthetic workflows .

Heterocyclic Analogs

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Findings :

- 1,2,4-Oxadiazoles: Known for metabolic stability and bioisosteric replacement of esters or amides in drug design. The pyrrolidine substituent may modulate lipophilicity or target binding .

- 1,2,4-Triazines : Derivatives in demonstrated anticancer activity, suggesting heterocycles with electron-withdrawing groups (e.g., trifluoroacetyl) enhance bioactivity .

- Pyrimidinones: highlights coumarin-linked pyrimidinones, indicating structural diversity in heterocyclic drug discovery .

Fluorinated Acid Components

Table 2: Comparison of Fluorinated Acids and Derivatives

Key Findings :

- TFA vs. TFAA : TFA’s high acidity and volatility make it ideal for deprotection in peptide synthesis, while TFAA is preferred for acylations (e.g., ) .

- Pentafluoropropionic Acid : Stronger acidity than TFA but less volatile; used in niche applications like ion-beam etching .

- Esters : Ethyl trifluoroacetate () offers milder reactivity, suitable for protecting groups in multistep syntheses.

Biological Activity

The compound 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid (CAS Number: 1225218-58-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is with a molecular weight of approximately 155.155 g/mol. The structure of the compound features a pyrrolidine ring and an oxadiazole moiety that contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1225218-58-5 |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.155 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Research indicates that oxadiazoles exhibit significant antimicrobial properties. A study conducted on various oxadiazole derivatives showed that compounds similar to 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one possess effective antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Oxadiazole derivatives have been explored for their anticancer potential. For instance, compounds containing the oxadiazole ring have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest . The specific activity of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one remains to be fully elucidated; however, preliminary data suggest it may inhibit tumor growth in vitro.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of oxadiazoles in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Case Study 1: Antimicrobial Activity

In a comparative study of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range. The compound 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one was included in this study and exhibited promising antibacterial activity .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives reported that compounds similar to 3-Pyrrolidin-3-yl derivatives induced apoptosis in HeLa cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a significant reduction in viable cells treated with the compound .

The biological activity of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Cellular Signaling : Oxadiazoles can affect signaling pathways involved in inflammation and cellular stress responses.

Q & A

Q. What are the optimal synthetic routes for 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one?

Microwave-assisted synthesis is a preferred method for heterocyclic systems like oxadiazoles and triazoles due to reduced reaction times and improved yields. For example, microwave irradiation can facilitate cyclization steps in oxadiazole formation, as demonstrated in analogous triazole syntheses . Traditional methods involving refluxing with chloroacetic acid (e.g., for thioacetic acid derivatives) may also be adapted, but require rigorous temperature control .

Q. Which analytical techniques are critical for confirming the structure of this compound?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-performance liquid chromatography with diode-array detection (HPLC-DAD) is essential. NMR confirms substituent positioning on the pyrrolidine and oxadiazolone rings, while IR validates functional groups like C=O and N-H. HPLC-DAD ensures purity and identifies byproducts, as shown in related triazole-thioacetic acid analyses .

Q. How can researchers ensure reproducibility in synthesizing the trifluoroacetic acid salt form?

Standardize stoichiometric ratios during salt formation (e.g., 1:1 molar equivalents for acid-base reactions). Monitor pH and solvent polarity, as trifluoroacetic acid’s strong acidity requires careful neutralization. Recrystallization in ethanol or acetonitrile improves purity, as seen in morpholine-derived triazole salts .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved?

Cross-validate using complementary techniques: X-ray crystallography for absolute configuration, elemental analysis for empirical formula confirmation, and tandem mass spectrometry (MS/MS) for fragmentation patterns. For example, elemental analysis and IR were critical in resolving ambiguities in triazole-thioacetic acid derivatives . Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Modify the pyrrolidine ring’s substituents (e.g., introducing electron-withdrawing groups like halogens) or the oxadiazolone’s C5 position. Evidence from triazole analogs shows that fluorinated aryl groups improve membrane permeability and target binding . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like enzymes or receptors before synthesis .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Use design of experiments (DoE) to test variables like temperature, solvent (e.g., THF vs. DMF), and catalyst loading. For instance, THF was optimal for triazole cyclization in due to its polarity and boiling point . Implement real-time monitoring via HPLC-DAD to track intermediate stability and adjust conditions dynamically .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers (pH 2.0–7.4) at 37°C, with HPLC-DAD to quantify degradation products. For mitochondrial-targeted analogs (e.g., JC-1 assay in HT-22 cells), monitor membrane potential changes to infer compound stability in cellular environments .

Q. How can researchers align synthesis with theoretical frameworks (e.g., structure-activity relationships)?

Base modifications on established pharmacophores. For example, the oxadiazolone core is known for hydrogen-bonding interactions with biological targets. Link synthetic goals to hypotheses about bioavailability or enzymatic inhibition, as seen in triazole-based drug design .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) and replicate experiments to isolate anomalies .

- Scalability : Transition from microwave-assisted small-scale synthesis to continuous flow reactors for gram-scale production, ensuring consistent heat and mass transfer .

- Biological Screening : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before advancing to in vivo models. Use HT-22 cells or similar lines for neuropharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.